Product packaging for Phenylacetyl-coa(Cat. No.:CAS No. 7532-39-0)

Phenylacetyl-coa

Cat. No.: B108361
CAS No.: 7532-39-0
M. Wt: 885.7 g/mol
InChI Key: ZIGIFDRJFZYEEQ-CECATXLMSA-N
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Description

Phenylacetyl-CoA (phenylacetyl-coenzyme A) is a key activated intermediate in major biochemical pathways, primarily serving as the central metabolite in the bacterial phenylacetic acid (PAA) catabolic pathway . This hybrid pathway, found in approximately 16% of sequenced bacterial genomes, is the primary aerobic route for assimilating phenylacetic acid and various aromatic compounds, including environmental pollutants like styrene and ethylbenzene . The compound is synthesized from phenylacetate, Coenzyme A, and ATP in a reaction catalyzed by the enzyme phenylacetate-CoA ligase (PaaK) . In research, this compound is indispensable for studying the enzymatic synthesis of penicillins. A coupled enzyme system utilizing this compound ligase from Pseudomonas putida and acyltransferase from Penicillium chrysogenum has proven highly efficient, converting over 95% of 6-aminopenicillanic acid (6-APA) into benzylpenicillin and enabling the production of more than 60 different penicillins in vitro . Furthermore, its role extends to pathogenicity, as the PAA degradation pathway facilitates infections in cystic fibrosis patients by pathogens like Burkholderia cenocepacia . Beyond its metabolic and clinical significance, this compound also acts as a neurotoxin by competitively inhibiting the enzyme choline acetyltransferase, making it a compound of interest in neurological studies . This product is intended for research purposes only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H42N7O17P3S B108361 Phenylacetyl-coa CAS No. 7532-39-0

Properties

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-phenylethanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H42N7O17P3S/c1-29(2,24(40)27(41)32-9-8-19(37)31-10-11-57-20(38)12-17-6-4-3-5-7-17)14-50-56(47,48)53-55(45,46)49-13-18-23(52-54(42,43)44)22(39)28(51-18)36-16-35-21-25(30)33-15-34-26(21)36/h3-7,15-16,18,22-24,28,39-40H,8-14H2,1-2H3,(H,31,37)(H,32,41)(H,45,46)(H,47,48)(H2,30,33,34)(H2,42,43,44)/t18-,22-,23-,24+,28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIGIFDRJFZYEEQ-CECATXLMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC4=CC=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)CC4=CC=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H42N7O17P3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80996770
Record name Phenylacetyl CoA
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Molecular Weight

885.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Phenylacetyl-CoA
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006503
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

7532-39-0
Record name Phenylacetyl CoA
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Record name Phenylacetyl-coenzyme A
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Record name Phenylacetyl CoA
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Record name Phenylacetyl CoA
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Record name Phenylacetyl-CoA
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006503
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Biosynthesis and Formation Pathways of Phenylacetyl Coenzyme a

Enzymatic Conversion of Phenylacetate (B1230308) to Phenylacetyl-Coenzyme A

The most direct route to phenylacetyl-CoA is the activation of phenylacetate, a reaction catalyzed by specific ligases. This process is fundamental to the catabolism of phenylacetic acid in a wide range of microorganisms and is also relevant in human metabolism.

Role of Phenylacetate-Coenzyme A Ligase (PaaK)

Phenylacetate-coenzyme A ligase, systematically known as PaaK, is the principal enzyme responsible for the conversion of phenylacetate into its activated thioester form, this compound. This enzyme is a key component of the phenylacetate catabolic pathway, often referred to as the Paa pathway, which is found in numerous bacteria. PaaK's function is to control the entry of phenylacetate into this degradation pathway.

Phenylacetate + ATP + Coenzyme A ⇌ this compound + AMP + Pyrophosphate

This reaction occurs in two main steps. First, phenylacetate reacts with adenosine (B11128) triphosphate (ATP) to form a high-energy phenylacetyl-adenylate intermediate, with the release of pyrophosphate (PPi). In the second step, the thiol group of coenzyme A (CoA) attacks the phenylacetyl-adenylate intermediate, leading to the formation of this compound and the release of adenosine monophosphate (AMP). This process requires the presence of magnesium ions (Mg²⁺) as a cofactor. PaaK belongs to the adenylate-forming enzyme (AFE) superfamily, a large group of enzymes that utilize a similar two-step catalytic mechanism.

Some bacteria, such as Burkholderia cenocepacia, possess multiple isozymes of PaaK. This bacterium, an opportunistic pathogen in cystic fibrosis patients, has two paralogous copies of the gene, designated paaK1 and paaK2. While both enzymes catalyze the same reaction, they exhibit different kinetic properties and may have distinct physiological roles. The presence of two isozymes suggests a sophisticated regulatory mechanism for controlling the flow of phenylacetic acid into the catabolic pathway, which may be important for the bacterium's ability to adapt to different environments and nutrient availability. In Azoarcus evansii, distinct PaaK isozymes are induced under aerobic and anaerobic conditions, highlighting the adaptation of phenylacetate metabolism to different respiratory conditions.

PaaK enzymes generally exhibit a high degree of specificity for phenylacetate. For instance, the PaaK from Azoarcus evansii shows high specificity for phenylacetate and does not utilize other aromatic or aliphatic acids as substrates. Similarly, the enzyme from Thermus thermophilus is also highly specific for phenylacetate, with only minor activity towards 4-hydroxyphenylacetate.

The expression of the paaK gene is typically induced by the presence of its substrate, phenylacetate, or its metabolic precursor, phenylalanine. In A. evansii, the enzyme is specifically induced during aerobic growth on media containing phenylacetate or phenylalanine as the sole carbon source. Growth on other compounds like 4-hydroxyphenylacetate, benzoate, adipate, or acetate (B1210297) does not induce PaaK synthesis. In Pseudomonas putida, this compound itself, rather than phenylacetate, acts as the true inducer of the phenylacetic acid catabolism pathway.

Table 1: Kinetic Properties of Phenylacetate-Coenzyme A Ligase from Different Organisms

OrganismApparent Km for Phenylacetate (μM)Apparent Km for ATP (μM)Apparent Km for CoA (μM)Optimal pH
Azoarcus evansii1460458.0-8.5
Thermus thermophilus50630Not specified
Pseudomonas putidaNot specifiedNot specifiedNot specified8.2

Involvement of Acyl-Coenzyme A Synthetases (ACSM1, ACSM2B) in Phenylacetyl-Coenzyme A Formation

In humans, the activation of phenylacetate to this compound is carried out by medium-chain acyl-CoA synthetases (ACSMs). Specifically, ACSM1 and ACSM2B have been identified as enzymes capable of catalyzing this reaction. These enzymes are located in the mitochondria and are also involved in the metabolism of various fatty acids and other xenobiotic carboxylic acids. The reaction they catalyze is analogous to that of bacterial PaaK, involving ATP and CoA to produce this compound, AMP, and pyrophosphate. This activation is the first step in the metabolism of phenylacetate in humans, which is then typically conjugated with glutamine for excretion.

Phenylacetyl-Coenzyme A Generation from Precursor Compounds

This compound can also be formed from the breakdown of more complex precursor molecules. This is a common strategy in microbial metabolism to channel various aromatic compounds into a central degradation pathway.

One of the primary precursors is the amino acid phenylalanine . In many bacteria, phenylalanine is catabolized to phenylacetate, which is then activated to this compound by PaaK.

Other precursors include compounds like styrene (B11656) and ethylbenzene (B125841) , which are environmental pollutants. Bacteria capable of degrading these compounds often convert them to phenylacetate, which then enters the Paa pathway via its conversion to this compound. Similarly, various phenylalkanoic acids can be shortened through β-oxidation to yield this compound. For example, in Pseudomonas putida, compounds like phenylethylamine and styrene are catabolized through the phenylacetic acid pathway, indicating their conversion to this compound.

In the context of antibiotic biosynthesis in some actinomycetes, L-phenylglycine can be generated from this compound. This implies that metabolic pathways exist to channel this compound towards the synthesis of specialized metabolites. Furthermore, the metabolism of various dietary (poly)phenols and aromatic amino acids in the gut can lead to the production of ω-phenyl-alkanoic and ω-phenyl-alkenoic acids, which can be subsequently metabolized via β-oxidation to generate this compound.

Phenylalanine Catabolism to Phenylacetyl-Coenzyme A

The breakdown of the essential amino acid phenylalanine is a primary route for the formation of this compound in many organisms. ontosight.aiontosight.aiasm.org In most bacteria, the catabolism of phenylalanine proceeds through its conversion to phenylacetate. pnas.org This phenylacetate is then activated to its coenzyme A thioester, this compound, by the enzyme phenylacetate-CoA ligase (PaaK). asm.orgpnas.orgwikipedia.orgnih.gov This activation step is an ATP-dependent process. ontosight.aiwikipedia.org

In some bacteria, such as Phaeobacter gallaeciensis, an alternative pathway exists where phenylalanine is transformed into this compound via an indolepyruvate:ferredoxin oxidoreductase (IOR). asm.org This pathway bypasses the formation of free phenylacetate as an intermediate. asm.org

Degradation of Aromatic Compounds Converging to Phenylacetyl-Coenzyme A

A diverse range of aromatic compounds, including several environmental pollutants, are funneled into the this compound catabolon, a complex functional unit of catabolic pathways. pnas.orgnih.govcapes.gov.br This metabolic convergence underscores the central role of this compound in aromatic compound degradation.

Styrene and Styrene Metabolites

The industrial solvent styrene is degraded by various bacteria through a pathway that leads to this compound. pnas.orgcapes.gov.br The initial steps involve the oxidation of styrene to phenylacetic acid. nih.govoup.comfrontiersin.org This is typically achieved through the action of a styrene monooxygenase and a styrene oxide isomerase, which convert styrene to phenylacetaldehyde, followed by its oxidation to phenylacetic acid by a dehydrogenase. oup.comfrontiersin.org The resulting phenylacetic acid is then activated to this compound by phenylacetate-CoA ligase. frontiersin.org

2-Phenylethylamine

The biogenic amine 2-phenylethylamine is another precursor that feeds into the this compound pool. pnas.orgnih.govcapes.gov.br In organisms like Pseudomonas putida, the degradation of 2-phenylethylamine involves its deamination to phenylacetaldehyde, which is subsequently oxidized to phenylacetic acid. pathbank.orgnih.gov This phenylacetic acid is then converted to this compound. pathbank.org

Lignin-related Phenylpropane Units

Lignin (B12514952), a complex aromatic polymer found in plant cell walls, can be broken down by certain bacteria, yielding simpler aromatic units that can be further metabolized. pnas.orgnih.gov Studies have shown that the degradation of lignin-derived compounds can proceed through the this compound pathway. nih.govnih.govosti.gov This suggests that this compound is a key intermediate in the microbial recycling of this abundant biopolymer.

Phenylalkanoic Acids

Phenylalkanoic acids with an even number of carbon atoms in their side chain are also catabolized to this compound. pnas.orgpnas.org This degradation occurs via a β-oxidation pathway, which sequentially shortens the alkanoic acid side chain, ultimately yielding this compound. pnas.orgresearchgate.net

Context in Glycopeptide Antibiotic Biosynthesis

This compound also plays a role as a substrate in the biosynthesis of certain natural products. In the production of glycopeptide antibiotics like vancomycin (B549263) and teicoplanin, a key building block is the non-proteinogenic amino acid (S)-3,5-dihydroxyphenylglycine (Dpg). pnas.orgnih.gov The biosynthesis of Dpg involves the enzyme DpgC, which can process this compound, albeit with lower efficiency compared to its natural substrate, 3,5-dihydroxythis compound. pnas.orgnih.gov This highlights the adaptability of biosynthetic enzymes and the potential for this compound to be utilized in various metabolic contexts.

Metabolic Pathways and Catabolism of Phenylacetyl Coenzyme a

Aerobic Catabolism of Phenylacetyl-Coenzyme A

The aerobic degradation of phenylacetyl-coenzyme A (phenylacetyl-CoA) is a sophisticated biochemical process observed in numerous bacteria, including Escherichia coli and Pseudomonas putida. wikipedia.org This pathway is central to the metabolism of various aromatic compounds that are initially converted to phenylacetate (B1230308). nih.gov A key feature of this aerobic strategy is the processing of intermediates as CoA thioesters, a characteristic more commonly associated with anaerobic metabolism. nih.gov The pathway involves a unique "hybrid" strategy, combining elements of both aerobic and anaerobic degradation pathways. mdpi.com

The Phenylacetyl-Coenzyme A Catabolon: A Central Degradative Unit

The concept of the "this compound catabolon" refers to a complex and coordinately regulated functional unit composed of multiple catabolic pathways. nih.gov These pathways converge to transform a variety of structurally related aromatic compounds into the common intermediate, this compound. nih.govnih.gov This central intermediate is then further metabolized through a core set of reactions, ultimately leading to intermediates of central metabolism like acetyl-CoA and succinyl-CoA. nih.gov

The range of compounds funneled into this central pathway is broad and includes styrene (B11656), 2-phenylethylamine, phenylacetaldehyde, and phenylalkanoic acids with an even number of carbon atoms. nih.gov This convergence allows microorganisms to efficiently degrade a diverse array of aromatic substrates using a shared enzymatic machinery for the downstream processing of this compound. frontiersin.org The genes encoding the enzymes of this catabolon are often organized in a gene cluster, referred to as the paa operon. frontiersin.org

Initial Ring Activation and Epoxidation

The initial and critical step in the aerobic catabolism of the aromatic ring of this compound is its activation through epoxidation. nih.gov This process is catalyzed by a multicomponent enzyme complex known as this compound 1,2-epoxidase. nih.govpnas.org

The this compound 1,2-epoxidase, also referred to as the PaaABCE complex, is a key enzyme responsible for the introduction of oxygen into the aromatic ring of its substrate. nih.govpnas.org This enzyme is the first in a series of reactions that ultimately leads to the cleavage of the stable aromatic ring. asm.org

The PaaABCE complex is a multicomponent oxygenase comprised of several protein subunits encoded by the paaA, paaB, paaC, paaD, and paaE genes. nih.govasm.org The core components directly involved in the catalytic activity are PaaA, PaaB, PaaC, and PaaE. pnas.org

PaaA: This subunit, along with PaaC, forms the main component of the hydroxylase. wikipedia.org It is the catalytic alpha subunit of the epoxidase. uniprot.org

PaaB: This is another subunit of the epoxidase. uniprot.org

PaaC: PaaC forms a stable heterodimer with PaaB and a stable heterotetramer (a dimer of heterodimers) with PaaA. uniprot.orguniprot.org

PaaD: The precise function of PaaD is not fully elucidated, but it is believed to be involved in the maturation of the monooxygenase complex rather than having a direct catalytic role. ebi.ac.uk It may assist in the maturation of PaaA or PaaE. ebi.ac.uk

PaaE: This subunit functions as a reductase, showing a preference for NADPH and FAD as cofactors, and is capable of reducing cytochrome c. ebi.ac.uk

During purification, PaaA, PaaB, PaaC, and PaaE tend to copurify, while PaaD often elutes separately, suggesting a less tightly bound association with the core complex. nih.govpnas.org

SubunitGeneFunction/Role
PaaApaaACatalytic alpha subunit of the epoxidase.
PaaBpaaBSubunit of the epoxidase.
PaaCpaaCForms stable complexes with PaaA and PaaB.
PaaDpaaDBelieved to be involved in the maturation of the complex.
PaaEpaaEReductase component, utilizes NADPH and FAD.

This compound + NADPH + H+ + O2 ⇌ 2-(1,2-epoxy-1,2-dihydrophenyl)acetyl-CoA + NADP+ + H2O wikipedia.org

This epoxidation step is crucial as it destabilizes the aromatic ring, making it susceptible to subsequent enzymatic attacks that lead to ring cleavage. nih.gov The formation of this reactive epoxide intermediate is a hallmark of this hybrid aerobic degradation pathway. nih.govnih.gov

The product of the reaction catalyzed by the this compound 1,2-epoxidase complex is 2-(1,2-epoxy-1,2-dihydrophenyl)acetyl-CoA, also known as 1,2-epoxythis compound. wikipedia.org This molecule is a CoA thioester with an epoxide group on the formerly aromatic ring. nih.gov The formation of this specific intermediate is a committed step in the downstream catabolism of this compound. frontiersin.org

ReactantsEnzyme ComplexProduct
This compound, NADPH, H+, O2This compound 1,2-epoxidase (PaaABCE)1,2-Epoxythis compound, NADP+, H2O
Phenylacetyl-Coenzyme A 1,2-Epoxidase Complex (PaaABCE Complex)

Isomerization and Ring Cleavage

The aerobic degradation of this compound involves a critical ring-epoxidation step, followed by isomerization and hydrolytic cleavage to open the aromatic ring for further metabolism. nih.gov

Isomerization of 1,2-Epoxyphenylacetyl-Coenzyme A to an Oxepin (B1234782) (PaaG)

The non-aromatic and reactive 1,2-epoxythis compound undergoes isomerization to a more stable, seven-membered heterocyclic compound known as an oxepin. nih.govresearchgate.net This crucial ring expansion is catalyzed by the enzyme 1,2-epoxythis compound isomerase, commonly known as PaaG. researchgate.netnih.gov The resulting product is an oxepin-CoA thioester. nih.gov

The proposed mechanism for this isomerization involves the PaaG enzyme abstracting a proton from the C2 position of the side chain of 1,2-epoxythis compound. researchgate.net This action forms and stabilizes an enolate intermediate. researchgate.net A subsequent rearrangement of double bonds and cleavage of the C-O bonds of the epoxide ring leads to the formation of the oxepin structure. researchgate.net This elegant enzymatic strategy generates an α,β-unsaturated CoA ester, which is primed for subsequent β-oxidation steps following the opening of the ring. nih.govresearchgate.net This oxepin-CoA also serves as a metabolic branch point, acting as a precursor for secondary metabolites like the antibiotic tropodithietic acid. nih.govnih.gov

Hydrolytic Ring Cleavage and Subsequent Reactions

Following isomerization, the oxepin-CoA molecule undergoes hydrolytic, non-oxygenolytic ring cleavage. nih.gov This reaction is catalyzed by the bifunctional enzyme PaaZ. nih.govresearchgate.net The PaaZ protein possesses two distinct domains:

A C-terminal (R)-specific enoyl-CoA hydratase (ECH) domain that is responsible for cleaving the oxepin ring. nih.gov

An N-terminal NADP+-dependent aldehyde dehydrogenase (ALDH) domain that oxidizes the resulting aldehyde. nih.gov

The hydratase domain of PaaZ catalyzes the hydrolytic cleavage of oxepin-CoA, yielding a highly reactive open-chain aldehyde, specifically 3-oxo-5,6-dehydrosuberyl-CoA semialdehyde. nih.govresearchgate.net The aldehyde dehydrogenase domain of the same PaaZ fusion protein then immediately oxidizes this unstable aldehyde to the corresponding carboxylic acid, 3-oxo-5,6-dehydrosuberyl-CoA. nih.govresearchgate.net This fusion of the two enzymatic functions is crucial, as it prevents the reactive aldehyde from condensing intramolecularly into a stable, dead-end cyclic derivative. nih.gov

Beta-oxidation-like Steps and Terminal Products

After the aromatic ring of this compound is opened and processed, the resulting intermediate, 3-oxo-5,6-dehydrosuberyl-CoA, enters a series of reactions analogous to the fatty acid β-oxidation pathway. nih.gov This lower part of the phenylacetate degradation pathway systematically shortens the carbon chain to produce central metabolites. nih.gov

Formation of Acetyl-Coenzyme A and Succinyl-Coenzyme A

The catabolism of the C8 intermediate, 3-oxo-5,6-dehydrosuberyl-CoA, proceeds through several enzymatic steps to yield acetyl-CoA and succinyl-CoA. nih.govresearchgate.net The process involves the activities of a thiolase (PaaJ), an isomerase (PaaG), a hydratase (PaaF), and a dehydrogenase (PaaH). nih.govresearchgate.net

The key steps are as follows:

Thiolytic Cleavage: The thiolase PaaJ shortens 3-oxo-5,6-dehydrosuberyl-CoA by two carbons, releasing a molecule of acetyl-CoA and forming 2,3-dehydroadipyl-CoA. nih.gov

Hydration: The enoyl-CoA hydratase PaaF hydrates 2,3-dehydroadipyl-CoA to form 3-hydroxyadipyl-CoA. nih.govresearchgate.net

Dehydrogenation: The NAD+-dependent 3-hydroxyadipyl-CoA dehydrogenase PaaH oxidizes 3-hydroxyadipyl-CoA to 3-oxoadipyl-CoA. nih.govresearchgate.net

Final Thiolysis: The thiolase PaaJ acts again, cleaving 3-oxoadipyl-CoA into the central metabolites succinyl-CoA and a second molecule of acetyl-CoA, thus completing the pathway. nih.govresearchgate.net

Enzymes and Intermediates in the Final Steps of this compound Aerobic Catabolism
EnzymeSubstrateProduct(s)Function
PaaJ (Thiolase)3-oxo-5,6-dehydrosuberyl-CoA2,3-dehydroadipyl-CoA + Acetyl-CoAInitial C2 unit removal
PaaF (Hydratase)2,3-dehydroadipyl-CoA3-hydroxyadipyl-CoAHydration of double bond
PaaH (Dehydrogenase)3-hydroxyadipyl-CoA3-oxoadipyl-CoAOxidation of hydroxyl group
PaaJ (Thiolase)3-oxoadipyl-CoASuccinyl-CoA + Acetyl-CoAFinal cleavage to central metabolites

Anaerobic Catabolism of Phenylacetyl-Coenzyme A

Under anaerobic conditions, bacteria employ different strategies to degrade aromatic compounds, as oxygen is not available to act as a cosubstrate for ring cleavage. nih.gov For compounds like phenylalanine, the degradation pathway converges on benzoyl-CoA as a central aromatic intermediate. nih.gov

Conversion to Benzoyl-Coenzyme A

In denitrifying bacteria such as Thauera aromatica, this compound is an intermediate in the anaerobic degradation of phenylalanine. nih.gov The pathway involves the oxidation of the side chain of this compound to form benzoyl-CoA. nih.govoup.com This conversion involves a two-step process:

Oxidation to Phenylglyoxylate (B1224774): this compound is first oxidized at the α-carbon of the side chain to form phenylglyoxylate and release CoA. nih.govoup.com This four-electron redox reaction is catalyzed by a membrane-bound enzyme, this compound:acceptor oxidoreductase. oup.com

Oxidative Decarboxylation: Phenylglyoxylate is then oxidized to benzoyl-CoA with the release of CO2. oup.com This reaction is catalyzed by phenylglyoxylate:acceptor oxidoreductase. nih.gov

Once formed, benzoyl-CoA enters the central anaerobic pathway, where its aromatic ring is reduced by benzoyl-CoA reductase before subsequent ring fission and degradation. nih.govresearchgate.net

Key Reactions in the Anaerobic Conversion of this compound to Benzoyl-CoA
StepSubstrateEnzymeProduct(s)
1This compoundThis compound:acceptor oxidoreductasePhenylglyoxylate + CoA
2PhenylglyoxylatePhenylglyoxylate:acceptor oxidoreductaseBenzoyl-CoA + CO2

Involvement in Denitrifying Bacteria (e.g., Thauera aromatica)

In the denitrifying bacterium Thauera aromatica, this compound is a key intermediate in the anaerobic metabolism of phenylalanine. nih.gov The degradation of phenylalanine in this organism proceeds with benzoyl-CoA as the central aromatic intermediate. nih.govoup.com The pathway involves the conversion of phenylalanine to phenylacetate, which is then activated to this compound by the enzyme phenylacetate-CoA ligase. nih.govwikipedia.org

Once formed, this compound undergoes α-oxidation to phenylglyoxylate. nih.gov This four-electron redox reaction is catalyzed by a membrane-bound molybdoprotein known as this compound:acceptor oxidoreductase. oup.com The electron acceptor in this process may be a quinone. oup.com Following this step, phenylglyoxylate is further oxidized to benzoyl-CoA and carbon dioxide by the enzyme phenylglyoxylate:acceptor oxidoreductase. nih.govoup.com The entire capacity for oxidizing phenylalanine to phenylacetate is induced when the bacterium is grown with phenylalanine. nih.gov This metabolic strategy allows Thauera aromatica to completely oxidize an aromatic amino acid, using it as the sole source of cell carbon under anaerobic conditions. nih.gov

EnzymeSubstrateProduct(s)Organism
Phenylacetate-CoA ligasePhenylacetate, ATP, CoAThis compound, AMP, DiphosphateThauera aromatica nih.gov
This compound:acceptor oxidoreductaseThis compoundPhenylglyoxylate, CoAThauera aromatica oup.com
Phenylglyoxylate:acceptor oxidoreductasePhenylglyoxylateBenzoyl-CoA, CO₂Thauera aromatica nih.govoup.com

Diversion to Phenylacetylglutamine (B1677654) and Phenylacetylglycine in Mammals

In mammals, this compound is a central molecule in the metabolic processing of phenylacetate, which is primarily produced by gut microbiota from the dietary amino acid phenylalanine. nih.govmdpi.com Phenylacetate absorbed from the colon enters the portal circulation and travels to the liver and kidneys. nih.gov Within the mitochondria of these organs, phenylacetate is converted into this compound. mimedb.org This activation step is catalyzed by acyl-coenzyme A synthetase enzymes.

Following its formation, this compound is diverted from further catabolism and instead conjugated with amino acids for excretion. mdpi.com In humans and other primates, this compound predominantly reacts with L-glutamine to form phenylacetylglutamine. nih.govmimedb.org This reaction is catalyzed by glutamine N-acyltransferase, an enzyme found in human liver and kidney mitochondria. mimedb.org

In contrast, rodents primarily conjugate this compound with glycine (B1666218) to form N-Phenylacetylglycine. nih.govmdpi.comnih.gov This conjugation also occurs in the liver. mdpi.com These conjugation pathways represent a meta-organismal metabolic process, linking gut microbial metabolism with host hepatic and renal functions to process and ultimately excrete aromatic compounds derived from dietary protein. nih.govacs.org

MetabolitePrecursor(s)Enzyme(s)Primary Organism GroupLocation
This compoundPhenylacetate, CoA, ATPAcyl-coenzyme A synthetaseMammals Liver, Kidney nih.gov
PhenylacetylglutamineThis compound, L-GlutamineGlutamine N-acyltransferaseHumans, Primates nih.govmimedb.orgLiver, Kidney nih.govmimedb.org
N-PhenylacetylglycineThis compound, GlycineGlycine N-acyltransferase (presumed)Rodents nih.govnih.govLiver mdpi.com

Enzymology, Structural Biology, and Kinetics of Phenylacetyl Coenzyme a Metabolizing Enzymes

Phenylacetyl-Coenzyme A Ligase (PaaK)

PaaK is the entry point for PAA into the degradation pathway, catalyzing its activation to the thioester derivative, phenylacetyl-CoA. nih.gov This activation is an ATP-dependent process that proceeds via a phenylacetyl-adenylate intermediate. nih.gov

Crystal Structures and Ligand Binding

A notable feature of the PaaK structure is the formation of an extended, intermolecular seven-strand β-sheet upon dimerization. nih.gov This dimerization is necessary to complete the β-sheet environment of the P-loop flanking strands, which are isolated in the monomeric form. nih.gov

The active site pocket of PaaK accommodates the phenyl group of the phenylacetate (B1230308) substrate. nih.gov Structural studies of PaaK in complex with a phenylacetyl adenylate intermediate have provided insights into substrate binding. nih.gov The phenyl ring of the substrate is nestled within a hydrophobic pocket. nih.gov

Kinetic Characterization and Substrate Specificity

PaaK exhibits high specificity for phenylacetic acid and its derivatives. nih.gov Kinetic studies have been performed on PaaK from various organisms, including Escherichia coli and Burkholderia cenocepacia. nih.gov The enzyme displays typical Michaelis-Menten kinetics.

Interestingly, Burkholderia cenocepacia possesses two paralogous copies of the PaaK enzyme, designated PaaK1 and PaaK2. nih.gov While both enzymes catalyze the same reaction, they exhibit differences in their kinetic parameters and substrate specificities. PaaK1 is generally more active than PaaK2. researchgate.net The substrate binding pocket of PaaK1 is larger than that of PaaK2, which may account for its ability to accommodate a broader range of substrates, including hydroxylated phenylacetic acid derivatives. nih.govresearchgate.net

EnzymeSubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
PaaK1 (B. cenocepacia)Phenylacetic acid1301.813,800
PaaK2 (B. cenocepacia)Phenylacetic acid2400.1420

Table: Kinetic parameters of PaaK1 and PaaK2 from Burkholderia cenocepacia for phenylacetic acid. Data adapted from existing research. nih.gov

Mechanistic Insights and Catalytic Residues

The catalytic mechanism of PaaK follows a two-step process typical for adenylate-forming enzymes. First, phenylacetate reacts with ATP to form a phenylacetyl-adenylate intermediate and pyrophosphate. In the second step, the thiol group of coenzyme A attacks the carbonyl carbon of the intermediate, releasing AMP and forming the final product, this compound.

Site-directed mutagenesis studies have identified key residues involved in catalysis and substrate binding. In Burkholderia cenocepacia PaaK1, the substitution of Ala for Ile at a specific position results in an extended active site pocket compared to PaaK2. nih.gov Another notable difference is the substitution of Tyr¹³⁶ in PaaK1 for Phe¹⁴⁰ in PaaK2 within the active site. nih.gov These variations in active site residues contribute to the observed differences in substrate specificity between the two paralogs. nih.gov

Phenylacetyl-Coenzyme A 1,2-Epoxidase Complex (PaaABCE)

The PaaABCE complex is a multicomponent monooxygenase that catalyzes the critical epoxidation of the aromatic ring of this compound, forming ring-1,2-epoxythis compound. nih.govnih.gov This reaction introduces an oxygen atom into the stable aromatic ring, preparing it for subsequent ring cleavage. nih.gov

Structural Organization of Subunits (PaaA, PaaB, PaaC, PaaE)

The PaaABCE complex is composed of four distinct subunits: PaaA, PaaB, PaaC, and PaaE. nih.govfrontiersin.org

PaaA (Catalytic Subunit): This subunit contains the di-iron active site where the epoxidation reaction occurs. nih.govasm.org The core of PaaA is formed by a bundle of six α-helices. frontiersin.org The substrate, this compound, binds in a tunnel that extends from the protein surface to the active site. frontiersin.org

PaaC (Structural Subunit): PaaC forms a stable heterodimer with PaaA and is thought to play a structural role. researchgate.netasm.org The PaaA and PaaC subunits are arranged in an antiparallel fashion. asm.org

PaaB (Bridging Subunit): PaaB acts as a bridge, connecting two PaaAC heterodimers to form a (PaaACB)₂ heterohexamer. nih.govfrontiersin.org This is achieved through the dimerization of two PaaB subunits. nih.gov

PaaE (Reductase Subunit): PaaE is an iron-sulfur protein that functions as the reductase component of the complex. nih.govfrontiersin.org It is responsible for transferring electrons from NADPH to the di-iron center in PaaA. frontiersin.org

SubunitFunctionKey Structural Features
PaaA CatalyticContains di-iron center, six α-helix bundle core. frontiersin.orgasm.org
PaaB BridgingDimerizes to connect PaaAC heterodimers. nih.govfrontiersin.org
PaaC StructuralForms heterodimer with PaaA. frontiersin.orgasm.org
PaaE ReductaseIron-sulfur protein, transfers electrons from NADPH. nih.govfrontiersin.org

Table: Subunits and their functions in the PaaABCE complex.

Catalytic Mechanism of Epoxidation

The epoxidation of this compound by the PaaABCE complex is an NADPH-dependent process. nih.gov The catalytic cycle begins with the reduction of the di-iron center in PaaA by electrons transferred from NADPH via the reductase subunit, PaaE. frontiersin.org

A proposed model for the catalytic cycle involves the following key steps:

Reduction: The resting diferric (Fe³⁺-Fe³⁺) state of the di-iron center in PaaA is reduced to the diferrous (Fe²⁺-Fe²⁺) state by two electrons from NADPH, a process mediated by PaaE. frontiersin.org

Oxygen Binding: Molecular oxygen binds to the reduced di-iron center.

Intermediate Formation: A high-valent iron-oxo intermediate is formed. frontiersin.org

Epoxidation: This highly reactive intermediate transfers an oxygen atom to the C1-C2 bond of the phenyl ring of this compound, forming the epoxide product, ring-1,2-epoxythis compound. frontiersin.org

Product Release: The epoxide product is released, and the di-iron center returns to its resting diferric state.

Interestingly, the PaaABCE complex has been shown to be bifunctional, capable of both forming the epoxide and deoxygenating it back to this compound. nih.gov This reverse reaction is also NADPH-dependent and is thought to be a protective mechanism to prevent the accumulation of the potentially toxic epoxide intermediate if downstream metabolic steps are blocked. nih.gov

A conserved "lysine bridge" (composed of Lys68, Glu49, Glu72, and Asp126 in E. coli) near the di-iron center in PaaA has been identified as being crucial for efficient electron transfer from PaaE to the catalytic site. ebi.ac.uk Mutating these residues significantly reduces the enzyme's activity. ebi.ac.uk

Spectroscopic and Kinetic Characterization

The study of enzyme kinetics through spectroscopic methods, such as quantitative NMR (qNMR) spectroscopy, allows for real-time monitoring of substrate consumption and product formation. walisongo.ac.id This approach is crucial for determining fundamental kinetic parameters like the Michaelis constant (Km) and the maximum reaction velocity (Vmax). walisongo.ac.idbmglabtech.com For instance, the activity of phenylacetate-CoA ligase, the enzyme catalyzing the initial step in phenylacetate metabolism, has been characterized by monitoring the formation of this compound. asm.orgnih.gov

In the case of PaaZ, a bifunctional enzyme in the this compound pathway, its activity in catalyzing the ring cleavage of oxepin-CoA has been quantified. nih.gov The specific activity for this reaction was determined to be approximately 20 μmol min-1 mg-1 of protein. nih.govfrontiersin.org Further photometric tests established the rate of PaaZ-catalyzed hydrolysis at 33 U mg-1. frontiersin.org Spectroscopic techniques are also vital in studying ATP:corrinoid adenosyltransferases, where the formation of the product is monitored at a specific wavelength (388 nm). nih.gov

The kinetic parameters for various enzymes in the this compound pathway have been determined, providing insights into their efficiency and substrate affinity.

Table 1: Kinetic Parameters of this compound Pathway Enzymes

Enzyme Substrate K_m (µM) k_cat (s⁻¹) k_cat/K_m (M⁻¹s⁻¹) Organism
Phenylacetate-CoA Ligase (PaaK) Phenylacetic Acid 14 40 2.86 x 10⁶ Azoarcus evansii asm.orgnih.gov
Phenylacetate-CoA Ligase (PaaK) ATP 60 40 6.67 x 10⁵ Azoarcus evansii asm.orgnih.gov
Phenylacetate-CoA Ligase (PaaK) Coenzyme A 45 40 8.89 x 10⁵ Azoarcus evansii asm.orgnih.gov
PaaI Thioesterase This compound - - 4 x 10⁴ E. coli researchgate.net
PaaI Thioesterase This compound - - 1 x 10⁴ Azoarcus evansii researchgate.net

K_m (Michaelis constant) indicates the substrate concentration at half the maximum velocity. A lower K_m suggests a higher affinity of the enzyme for the substrate. k_cat (turnover number) represents the number of substrate molecules converted to product per enzyme molecule per second. k_cat/K_m is the catalytic efficiency of the enzyme.

Epoxide Hydrolase/Isomerase (PaaG)

The enzyme PaaG is a crucial component of the phenylacetate catabolic pathway, functioning as a 1,2-epoxythis compound isomerase. asm.org It catalyzes the conversion of the chemically reactive ring 1,2-epoxide of this compound into a seven-membered oxygen-containing heterocyclic compound, 2-oxepin-2(3H)-ylideneacetyl-CoA (oxepin-CoA). nih.govasm.org

PaaG belongs to the crotonase superfamily, which includes enoyl-CoA hydratases and isomerases. asm.orgmdpi.com The crystal structure of PaaG from Thermus thermophilus reveals a fold characteristic of this superfamily. frontiersin.org A key feature of its active site is a conserved aspartic acid residue (D136 in Pseudomonas sp. Y2) that acts as a proton relay and is essential for the enzyme's function. nih.govfrontiersin.org The active site is designed to stabilize the negatively charged thioester enolate transition state, a necessity for enzymes that act on CoA-thioester substrates. frontiersin.org

Epoxide hydrolases, in general, possess an α/β hydrolase fold with a catalytic triad (B1167595) of residues. nih.govrcsb.orgembopress.org The active site is often located in a hydrophobic pocket between two domains. nih.gov In some epoxide hydrolases, a tunnel connects the active site to the enzyme surface, providing access for water molecules. nih.gov The active site of PaaG is specifically adapted to accommodate the this compound epoxide and facilitate the intricate isomerization reaction.

The isomerization of the this compound ring 1,2-epoxide to oxepin-CoA is a unique ring-expansion reaction. asm.orgresearchgate.net The proposed mechanism involves several steps facilitated by the PaaG enzyme. researchgate.net

Proton Abstraction : PaaG abstracts a proton from the C2 carbon of the side chain of the epoxide, leading to the formation of an enolate. researchgate.net

Enolate Stabilization : The enzyme's active site stabilizes this enolate intermediate. researchgate.net The electron-withdrawing nature of the CoA thioester group also facilitates this process. asm.org

Protonation and Rearrangement : The abstracted proton is then added to the C8 atom of the ring, triggering a rearrangement of the double bonds. researchgate.net

Ring Expansion : This rearrangement leads to the cleavage of the two epoxy C-O bonds, resulting in the formation of the seven-membered oxepin (B1234782) ring. researchgate.net

This reaction is reversible, and the equilibrium between the epoxide and oxepin forms has been observed. asm.orgresearchgate.net

Thioesterases (e.g., PaaI, PaaY)

The PaaI thioesterase is a key enzyme that provides a "safety valve" for the cell during phenylacetate degradation. asm.org It catalyzes the hydrolysis of this compound and its hydroxylated derivatives back to the corresponding free acids and Coenzyme A. researchgate.netasm.org This action is crucial to prevent the accumulation of potentially toxic intermediates, especially if downstream enzymes in the pathway are limited or inhibited. researchgate.netasm.org Deoxygenation of the ring-1,2-epoxy-PACoA has been proposed as another detoxification mechanism to protect the cell from the harmful epoxide if its further metabolism is blocked. asm.org

PaaY is another thioesterase involved in this pathway. asm.org Its primary role appears to be the recovery of CoA from dead-end products, thereby stimulating the formation of epoxy-PACoA. asm.org The expression of both paaI and paaY genes is induced when cells are grown on phenylacetate, highlighting their importance in this metabolic process. asm.org

PaaI thioesterases are members of the TE13 family and typically exhibit a "hot dog" fold. researchgate.netgriffith.edu.au The crystal structure of PaaI from Streptococcus pneumoniae (SpPaaI) revealed a tetrameric arrangement of two double hotdog domains in a back-to-back configuration. researchgate.netnih.govnih.gov This quaternary structure is supported by size exclusion chromatography and small-angle X-ray scattering (SAXS) data. researchgate.netnih.govnih.gov

Functional studies of SpPaaI have shown a dual specificity, with activity towards both this compound and medium-chain fatty acyl-CoAs. researchgate.netnih.govnih.gov Mutagenesis studies have identified key catalytic residues, including Asn37, Asp52, and Thr68, as being important for its enzymatic activity. researchgate.netnih.govnih.gov The structure of SpPaaI in complex with CoA revealed a novel induced-fit mechanism. researchgate.netnih.gov This involves a significant conformational change, particularly in the N-terminus, which allows the enzyme to accommodate different substrates. researchgate.netnih.govnih.gov

Table 2: Key Catalytic Residues of S. pneumoniae PaaI (SpPaaI)

Residue Function
Asn37 Important for catalysis researchgate.netnih.govnih.gov
Asp52 Important for catalysis researchgate.netnih.govnih.gov

Substrate Specificity and Kinetic Parameters

The enzymatic transformation of this compound is a critical step in various metabolic pathways, and the enzymes involved exhibit a range of substrate specificities and kinetic efficiencies. Detailed kinetic studies have been conducted on several of these enzymes, providing insights into their catalytic mechanisms and physiological roles.

Phenylacetate-CoA Ligases (PaaK)

Phenylacetate-CoA ligase (PaaK), which catalyzes the activation of phenylacetic acid to this compound, has been characterized from various microorganisms. The kinetic parameters of PaaK enzymes highlight their adaptation to different metabolic contexts.

In the bacterium Azoarcus evansii, the aerobically induced PaaK isoenzyme demonstrates a high affinity for its substrates, with apparent K_m values of 14 µM for phenylacetate, 60 µM for ATP, and 45 µM for CoA. nih.govnih.govnih.gov This enzyme has a turnover number (k_cat) of 40 s⁻¹. nih.govnih.gov Notably, this isoenzyme is highly specific for phenylacetate and does not utilize other aromatic or aliphatic acids as substrates. nih.govnih.gov In contrast, the PaaK from Pseudomonas putida exhibits significantly lower affinities for its substrates, with K_m values of 16.5 mM for phenylacetic acid, 9.7 mM for ATP, and 1.0 mM for CoA. researchgate.netuniprot.org This enzyme also shows strict substrate specificity, not acting on hydroxylated or methylated phenylacetic acid derivatives. researchgate.net

The hyperthermophilic bacterium Thermus thermophilus possesses a PaaK with a k_cat of 20 s⁻¹ per subunit and K_m values of 6 µM for phenylacetate, 50 µM for ATP, and 30 µM for CoA. frontiersin.org In the cystic fibrosis pathogen Burkholderia cenocepacia, two paralogous PaaK enzymes, PaaK1 and PaaK2, are present. nih.gov Functional characterization revealed that PaaK1 has a broader substrate specificity for derivatives of phenylacetic acid compared to PaaK2. frontiersin.org

The fungus Penicillium chrysogenum also produces a phenylacetate-CoA ligase (PCL). This enzyme has a relatively low catalytic efficiency for phenylacetic acid (k_cat/K_m of 0.23 ± 0.06 mM⁻¹s⁻¹) but is surprisingly more efficient with trans-cinnamic acids and medium-chain fatty acids. nih.gov

Kinetic Parameters of Phenylacetate-CoA Ligases (PaaK)
OrganismSubstrateK_m (µM)k_cat (s⁻¹)k_cat/K_m (M⁻¹s⁻¹)Reference
Azoarcus evansii (aerobic)Phenylacetate14402.86 x 10⁶ nih.govnih.gov
ATP606.67 x 10⁵
CoA458.89 x 10⁵
Pseudomonas putidaPhenylacetic acid16500N/AN/A researchgate.netuniprot.org
ATP9700
CoA1000
Thermus thermophilusPhenylacetate6203.33 x 10⁶ frontiersin.org
ATP504.00 x 10⁵
CoA306.67 x 10⁵
Penicillium chrysogenumPhenylacetic acidN/AN/A230 nih.gov
Phenoxyacetic acidN/AN/A7800

Other this compound Metabolizing Enzymes

This compound dehydrogenase, another key enzyme in the pathway, is highly specific for this compound. expasy.orgwikipedia.org It does not utilize substrates such as phenylacetate, acetyl-CoA, benzoyl-CoA, or succinyl-CoA. expasy.org The oxygen atom incorporated into its product, phenylglyoxylyl-CoA, is derived from water. expasy.org

Medium-chain acyl-CoA dehydrogenase (MCAD) is involved in the β-oxidation of phenylbutyryl-CoA to this compound. The catalytic efficiency of human MCAD for phenylbutyryl-CoA is 0.2 mM⁻¹s⁻¹ with a K_m of 5.3 µM. nih.gov This is lower than its efficiency with its preferred substrate, octanoyl-CoA (4.0 mM⁻¹s⁻¹). nih.gov Studies using p-substituted phenylacetyl-CoAs as analogues have been instrumental in understanding the mechanism of acyl-CoA dehydrogenases. nih.govd-nb.infoacs.orguni-konstanz.de

Chalcone synthase (CHS) from Medicago sativa can utilize this compound as a starter molecule, although it is not its primary substrate. nih.govuniversiteitleiden.nl The reaction with this compound yields several products, with the chalcone-like product being a minor component. nih.govresearchgate.net

Kinetic Parameters of Other Enzymes Acting on this compound or its Analogs
EnzymeOrganismSubstrateK_m (µM)k_cat (s⁻¹)k_cat/K_m (M⁻¹s⁻¹)Reference
PaaI Thioesterase (SpPaaI)Streptococcus pneumoniaeThis compound906.57.2 x 10⁴ frontiersin.orgresearchgate.net
Decanoyl-CoA18332.81.8 x 10⁵
Medium-Chain Acyl-CoA Dehydrogenase (MCAD)HumanPhenylbutyryl-CoA5.3N/A2.0 x 10⁵ nih.gov
Octanoyl-CoA2.8N/A4.0 x 10⁶

Genetic Regulation and Transcriptional Control of Phenylacetyl Coenzyme a Metabolism

Operon Organization of Phenylacetyl-Coenzyme A Catabolism (e.g., paa operon)

The genes responsible for the breakdown of PAA are typically clustered together in operons, referred to as paa operons. nih.gov This organization allows for the coordinated expression of the suite of enzymes required for the multi-step catabolic pathway. In bacteria such as Escherichia coli and Pseudomonas putida, these genes are essential for the aerobic degradation of PAA. pnas.orgcsic.es

The paa operon in E. coli is a well-studied example, containing 14 genes organized into three distinct transcription units. csic.esoup.com These units encode the enzymatic machinery for the entire catabolic process, from the initial activation of PAA to its eventual conversion into intermediates of the Krebs cycle. csic.es The core of this pathway involves the conversion of PAA to PA-CoA, which is then hydroxylated and further processed through a series of reactions resembling β-oxidation. pnas.orgcsic.es

In Pseudomonas putida U, the PAA catabolic pathway is similarly organized into three contiguous operons spanning approximately 18 kilobases of DNA. pnas.org These operons encode a transport system, a PAA-activating enzyme (phenylacetyl-CoA ligase), a ring-hydroxylation complex, a ring-opening protein, and a β-oxidation-like system. pnas.org This entire genetic and functional unit is termed the this compound catabolon, as it represents a convergent point for the degradation of various structurally related aromatic compounds that are all channeled into the central intermediate, PA-CoA. pnas.orgasm.org

The organization of these genes into operons ensures that the cell can efficiently switch on the entire pathway when PAA or a related precursor is available as a carbon source. The regulation of these operons is primarily managed by specific transcriptional regulators that sense the presence of PA-CoA. nih.gov

OrganismKey Features of paa Operon OrganizationReferences
Escherichia coli14 genes in three transcription units (paaZ, paaA-K, and paaXY). csic.esoup.comnih.gov
Pseudomonas putida U18 kb DNA fragment with three contiguous operons encoding a complete catabolic pathway. pnas.orgresearchgate.net
GeneralEncodes enzymes for PAA transport, activation to PA-CoA, ring hydroxylation, ring opening, and β-oxidation. nih.govpnas.org

Transcriptional Regulators

The expression of the paa operons is controlled by transcriptional regulators that act as molecular switches, turning gene expression on or off in response to the presence of the key metabolic intermediate, PA-CoA. Two major families of regulators have been identified in this role: the GntR-type and the TetR-type. frontiersin.org

In many bacteria, including Escherichia coli and Pseudomonas species, the primary regulator of the PAA catabolic pathway is PaaX, a protein belonging to the GntR family of transcriptional regulators. frontiersin.orgnih.gov PaaX functions as a repressor, binding to specific operator sequences within the promoter regions of the paa genes and blocking transcription in the absence of an inducer molecule. nih.gov

The true inducer of the paa operon is not PAA itself, but its activated form, this compound. csic.esasm.org When PA-CoA is present in the cell, it binds directly to the PaaX repressor. nih.govresearchgate.net This binding event causes a conformational change in the PaaX protein, leading to its dissociation from the DNA operator sites. nih.gov The release of the PaaX repressor allows RNA polymerase to access the promoter and initiate transcription of the paa catabolic genes. nih.govnih.gov This mechanism of derepression ensures that the enzymes for PAA degradation are only synthesized when the substrate is available for processing. nih.gov The specific interaction between PA-CoA and PaaX has been confirmed to inhibit the binding of PaaX to its target DNA sequences. frontiersin.orgresearchgate.net

The PaaX regulator often controls its own expression through a process of autoregulation. nih.govasm.org In E. coli, the paaX gene, along with paaY, forms a distinct transcriptional unit driven by its own promoter, Px. nih.govresearchgate.net The PaaX protein binds to the Px promoter, inhibiting its own transcription. nih.govresearchgate.net This negative feedback loop is also sensitive to PA-CoA; when PA-CoA levels are high, it binds to PaaX, preventing it from repressing the Px promoter. nih.gov This autoregulatory circuit allows the cell to fine-tune the levels of the PaaX repressor in response to the metabolic state. nih.gov The mechanism of autoregulation at the Px promoter involves competition between the PaaX protein and RNA polymerase for binding to the promoter region. nih.govresearchgate.net

In other bacteria, such as Thermus thermophilus, Corynebacterium glutamicum, and Streptomyces pristinaespiralis, the regulation of PAA catabolism is mediated by a different class of repressor protein known as PaaR, which belongs to the TetR family of transcriptional regulators. frontiersin.orgnih.govasm.org Despite belonging to a different protein family, PaaR fulfills a similar functional role to PaaX. nih.govnih.gov

Similar to the GntR system, the effector molecule for the TetR-type regulator PaaR is this compound. asm.orgnih.gov PaaR acts as a negative regulator, binding to specific operator sites in the promoter regions of the paa genes and repressing their expression. nih.govnih.gov The binding of PA-CoA to the PaaR protein induces a conformational change that causes the repressor to be released from the DNA, thereby allowing transcription of the catabolic genes to proceed. nih.govasm.org In Thermus thermophilus, PaaR has been shown to bind to pseudopalindromic sequences in the promoter regions of the paa gene cluster. nih.govnih.gov The binding stoichiometry is proposed to be one molecule of PA-CoA per PaaR protein monomer. nih.govasm.org This demonstrates that despite the evolutionary divergence of the regulatory proteins, the central role of PA-CoA as the key signaling molecule for inducing the PAA degradation pathway is conserved across different bacterial species. ebi.ac.uk

Regulator FamilyRepresentative ProteinRegulated Organisms (Examples)Effector MoleculeMechanism of ActionReferences
GntRPaaXEscherichia coli, Pseudomonas sp.This compoundRepressor; PA-CoA binding causes dissociation from DNA, leading to derepression. nih.govfrontiersin.orgnih.gov
TetRPaaRThermus thermophilus, Corynebacterium glutamicum, Streptomyces pristinaespiralisThis compoundRepressor; PA-CoA binding causes dissociation from DNA, leading to derepression. frontiersin.orgnih.govasm.orgasm.org

TetR-type Regulators (PaaR)

Global Regulatory Networks (e.g., GlxR)

A prominent example of a global regulator involved in this process is GlxR, a key transcriptional regulator in Corynebacterium glutamicum that belongs to the CRP/FNR (cAMP receptor protein/fumarate and nitrate (B79036) reduction regulator) superfamily of proteins. nih.govjmb.or.kr GlxR functions as a master regulator, controlling a vast network of genes involved in central carbon metabolism, respiration, nitrogen assimilation, and the degradation of various aromatic compounds. nih.govjmb.or.krpsu.edunih.gov

Research has demonstrated that GlxR directly participates in the regulation of the phenylacetate (B1230308) (paa) catabolic pathway in C. glutamicum. asm.orgnih.gov Bioinformatic analyses and subsequent experimental validation through electrophoretic mobility shift assays (EMSA) have identified specific GlxR binding sites within the upstream regulatory regions of the paa gene clusters. asm.orgresearchgate.netnih.gov In C. glutamicum strain AS 1.542, GlxR binding sites were located upstream of the paaK, paaA, and paaYZ genes, which are essential for the activation and initial breakdown of phenylacetate. asm.orgnih.gov

Table 1: Key Transcriptional Regulators of this compound Metabolism

RegulatorRegulator FamilyOrganism(s)Regulatory TargetEffector/InducerRegulatory Role
GlxRCRP/FNRCorynebacterium glutamicumpaa gene cluster (e.g., paaK, paaA, paaYZ)cAMPGlobal regulator integrating carbon catabolite repression. asm.orgnih.govnih.gov
PaaXGntREscherichia coli, Pseudomonas spp.paa operonsThis compoundPathway-specific repressor; binding to DNA is inhibited by this compound. mdpi.comnih.govnih.gov
PaaRTetRCorynebacterium glutamicum, Burkholderia cenocepacia, Thermus thermophiluspaa operonsThis compoundPathway-specific repressor; binding to DNA is inhibited by this compound. asm.orgebi.ac.uk

Environmental and Physiological Induction of Phenylacetyl-Coenzyme A Pathways

The expression of genes for this compound metabolism is tightly controlled by environmental and physiological cues, ensuring that the pathway is activated only when necessary. The primary environmental trigger for the induction of the paa gene cluster is the presence of phenylacetic acid (PAA) or a variety of structurally related aromatic compounds that are catabolized into PAA or its activated form, this compound. pnas.org This positions the this compound pathway as a central catabolic route that converges the degradation pathways of numerous compounds, including phenylalanine, styrene (B11656), 2-phenylethylamine, and phenylalkanoic acids. ebi.ac.ukpnas.orgfrontiersin.org Studies in Pseudomonas putida have shown that the true inducer molecule, which derepresses the pathway by binding to the specific repressor, is this compound itself, rather than PAA or other precursors. csic.es

Physiological conditions, particularly nutrient availability, play a crucial role in modulating the pathway's activity. The expression of the this compound pathway is often subject to carbon catabolite repression, a global regulatory mechanism that allows bacteria to preferentially metabolize energy-efficient carbon sources. psu.edu For instance, in Corynebacterium glutamicum, the involvement of the cAMP-binding global regulator GlxR directly links the pathway's expression to the availability of glucose. asm.orgnih.gov When preferred sugars are scarce, the pathway can be expressed to utilize aromatic compounds as an alternative carbon and energy source.

The influence of nutrient limitation is complex. Studies with Pseudomonas putida CA-3 under continuous culture conditions revealed that limiting concentrations of the primary carbon source, phenylacetic acid, resulted in high levels of this compound ligase activity, indicating strong induction of the pathway. ethz.ch Conversely, imposing limitations on inorganic nutrients such as nitrate, sulfate, or phosphate (B84403) led to a significant decrease in enzyme activity, particularly when a preferred carbon source like succinate (B1194679) was also available. ethz.ch This repression under inorganic nutrient limitation suggests that the cell conserves resources by shutting down catabolic pathways for less-favored substrates when essential minerals are scarce. ethz.ch Other environmental factors, such as alkaline pH and general nutrient scarcity, have also been identified as potential triggers for the upregulation of phenylacetate catabolism in certain bacteria, reflecting the adaptation of these pathways to specific ecological niches, such as infection sites or soil environments. researchgate.net

Physiological and Pathological Roles of Phenylacetyl Coenzyme a and Its Metabolism

Role in Amino Acid Catabolism (Phenylalanine)

Phenylacetyl-CoA is a key intermediate in the catabolism (breakdown) of phenylalanine. ontosight.ai In many bacteria, the degradation of aromatic compounds like phenylalanine converges on a central pathway involving phenylacetic acid (PAA). nih.govnih.gov The first step in this pathway is the conversion of PAA to this compound. asm.orgfrontiersin.org This reaction is catalyzed by the enzyme this compound ligase (PaaK), which activates PAA by attaching it to Coenzyme A (CoA) in an ATP-dependent process. ebi.ac.ukontosight.aifrontiersin.orgebi.ac.uk

Once formed, PAA-CoA is further processed. A multicomponent monooxygenase complex, known as PaaABCDE, epoxidizes the aromatic ring of PAA-CoA. asm.orgebi.ac.uknih.govnih.gov Subsequent enzymatic reactions, including ring cleavage and beta-oxidation steps, degrade the molecule into acetyl-CoA and succinyl-CoA. nih.govfrontiersin.org These products can then enter the tricarboxylic acid (TCA) cycle, a central hub of cellular metabolism for energy production. nih.govasm.orgnih.gov This catabolic pathway is widespread, found in approximately 16% of all sequenced bacterial genomes, highlighting its importance in microbial metabolism. nih.govfrontiersin.org In some bacteria, such as Burkholderia cenocepacia, various phenylalanine degradation intermediates like phenylethylamine, phenylpyruvate, and 2-phenylacetamide (B93265) can be used as carbon sources, and they are ultimately channeled into this pathway through their conversion to PAA-CoA. ebi.ac.uk

Implications in Inherited Metabolic Disorders

The metabolism of PAA-CoA is clinically significant, particularly in the context of certain inherited metabolic diseases where the normal breakdown of amino acids or nitrogenous waste is impaired.

Phenylketonuria (PKU) and Phenylacetyl-Coenzyme A Metabolites

Phenylketonuria (PKU) is a genetic disorder caused by a deficiency in the enzyme phenylalanine hydroxylase, which normally converts phenylalanine to tyrosine. wikipedia.org This deficiency leads to a buildup of phenylalanine in the body, which is then shunted into an alternative breakdown pathway, resulting in high levels of phenylacetic acid (PAA). wikipedia.orgpsu.edu PAA is subsequently activated in the liver to form this compound. psu.edu

The accumulation of PAA-CoA and its derivatives is implicated in the neurotoxicity observed in untreated PKU. fda.gov Research has shown that PAA-CoA is a very potent inhibitor of the enzyme choline (B1196258) acetyltransferase. nih.gov By competitively inhibiting this enzyme, PAA-CoA may severely reduce the availability of acetyl-CoA, a molecule essential for the synthesis of the neurotransmitter acetylcholine (B1216132) and for lipid synthesis in the brain. fda.govnih.gov Furthermore, PAA-CoA is conjugated with glutamine to form phenylacetylglutamine (B1677654), a major metabolite that accumulates in patients with PKU. researchgate.nethmdb.ca Understanding the role of PAA-CoA is therefore critical for comprehending the pathology of PKU and developing therapeutic strategies. ontosight.ai

Urea (B33335) Cycle Defects and Nitrogen Excretion

Urea cycle disorders are a group of genetic diseases where the body is unable to effectively eliminate nitrogenous waste, leading to the toxic accumulation of ammonia (B1221849) in the blood (hyperammonemia). wikipedia.org Phenylacetate (B1230308) is used as a therapeutic agent to provide an alternative pathway for nitrogen disposal. fda.govmedscape.com When administered, phenylacetate is converted in the liver and kidney to this compound. fda.govnih.gov

This newly formed PAA-CoA then reacts with the amino acid glutamine, a process catalyzed by glutamine N-phenylacetyltransferase, to produce phenylacetylglutamine. wikipedia.orgontosight.aismpdb.ca Phenylacetylglutamine is a nitrogen-rich compound that is then excreted in the urine. wikipedia.orgsmpdb.capathbank.org This metabolic route effectively "scavenges" nitrogen; each molecule of phenylacetylglutamine formed removes two molecules of ammonia from the body. medscape.com This provides a crucial, life-saving mechanism for nitrogen excretion in patients with a defective urea cycle. smpdb.capathbank.org

Phenylacetyl-Coenzyme A in Microbial Pathogenesis and Virulence

The PAA catabolic pathway is not only central to bacterial metabolism but also plays a complex role in the ability of some bacteria to cause disease. nih.gov The pathway is present in various pathogens, and its reactive intermediates have been suggested to contribute to virulence. nih.gov

Role in Burkholderia cenocepacia Infections in Cystic Fibrosis

Burkholderia cenocepacia is an opportunistic pathogen that can cause severe and chronic lung infections in individuals with cystic fibrosis (CF). umanitoba.ca The environment of the CF lung, which is rich in amino acids, appears to be a key factor in its pathogenesis. ebi.ac.uk Studies using synthetic cystic fibrosis sputum medium have shown that phenylalanine induces the PAA catabolic pathway in B. cenocepacia. ebi.ac.uk

A functional PAA pathway is required for the full pathogenicity of this bacterium. nih.govfrontiersin.orgasm.org The organism degrades phenylalanine to PAA, which is then activated to PAA-CoA, initiating the catabolic cascade. asm.orgebi.ac.uk Disruption of genes in this pathway, particularly those responsible for the breakdown of PAA-CoA (like paaA and paaE), has been shown to reduce the virulence of B. cenocepacia in experimental models. nih.govfrontiersin.orgasm.org This indicates that the bacterium's ability to properly metabolize PAA-CoA is linked to its ability to cause infection.

Attenuation of Virulence by Phenylacetyl-Coenzyme A Accumulation

While a functional PAA pathway is necessary for virulence, research has revealed a more nuanced role for its central intermediate, PAA-CoA. In B. cenocepacia, it is not the presence of the pathway itself but the metabolic flux through it that modulates virulence. Specifically, the accumulation of PAA-CoA has been found to attenuate, or reduce, the bacterium's virulence. nih.govnih.govumanitoba.ca

This was discovered through key genetic experiments. When the paaABCDE genes, which encode the enzyme complex that consumes PAA-CoA, are deleted, PAA-CoA accumulates inside the bacterium. asm.orgnih.gov This accumulation leads to a decrease in the expression of virulence factors. nih.govnih.gov Conversely, when the paaK gene, which encodes the enzyme that produces PAA-CoA, is deleted, the bacterium cannot produce PAA-CoA. nih.govnih.gov This results in a more virulent phenotype, even in strains where the primary quorum-sensing system that regulates virulence is defective. nih.govnih.govumanitoba.ca These findings suggest that PAA-CoA acts as an intracellular metabolic signal that can suppress virulence, revealing a direct and sophisticated link between the metabolic state of the bacterium and its pathogenic potential. frontiersin.orgnih.gov

Neurotoxicity and Enzyme Inhibition

The neurotoxic effects associated with elevated levels of phenylacetate, particularly in the context of conditions like phenylketonuria, are primarily mediated through its metabolic conversion to phenylacetyl-coenzyme A (this compound). nih.gov While phenylacetate itself requires millimolar concentrations to inhibit key enzymes, its activated thioester form, this compound, demonstrates potent inhibitory capabilities at much lower concentrations. nih.gov This conversion product is implicated in disrupting critical biosynthetic pathways within the brain. nih.gov The neurotoxicity of this compound stems from its ability to interfere with enzymes that are essential for normal neurological function, leading to a potential decrease in the availability of vital molecules like acetyl-CoA. nih.govhmdb.ca

A primary mechanism of this compound's neurotoxicity is its direct competition with acetyl-coenzyme A (acetyl-CoA) for the substrate-binding sites of various enzymes. nih.govnih.gov This competitive inhibition can significantly impair metabolic processes that depend on acetyl-CoA.

A prominent example of this is the inhibition of choline acetyltransferase, the enzyme responsible for synthesizing the neurotransmitter acetylcholine. nih.govebi.ac.uk this compound acts as a powerful competitive inhibitor of this enzyme with respect to acetyl-CoA, exhibiting an inhibition constant (Ki) of 3.1 x 10⁻⁷ M. nih.govhmdb.ca This strong inhibition can severely reduce acetylcholine production, interfering with cholinergic neurotransmission. nih.gov

The competition extends to other metabolic pathways, such as lipid synthesis. In studies involving mammalian fatty acid synthetase, this compound can substitute for acetyl-CoA as a primer for the reaction. nih.govebi.ac.uk However, the enzyme's affinity for this compound is considerably lower than for acetyl-CoA, and the subsequent synthesis rate of omega-phenyl fatty acids is only about 16% of the rate of normal fatty acid synthesis. nih.govebi.ac.uk The rate-limiting step in this process is the initiation of chain growth from this compound. nih.gov This demonstrates how this compound can enter and disrupt fundamental anabolic pathways by competing with their natural substrates. nih.govebi.ac.uk

Table 1: Enzyme Inhibition by this compound

Enzyme Effect Mechanism Ki Value Reference
Choline Acetyltransferase Potent Inhibition Competitive with Acetyl-CoA 3.1 x 10⁻⁷ M nih.govhmdb.ca
Fatty Acid Synthetase Can replace Acetyl-CoA as a primer, leading to altered products and reduced synthesis rate. Competition with Acetyl-CoA Km for this compound is considerably higher than for Acetyl-CoA. nih.govebi.ac.uk

Phenylacetyl-Coenzyme A in Plant Metabolism

For instance, both PAA and IAA can regulate the same sets of auxin-responsive genes through the established TIR1/AFB signaling pathway. nih.gov Furthermore, the levels of these two auxins appear to be reciprocally regulated. oup.com The application of PAA to plants can lead to a decrease in active IAA levels by promoting the formation of inactive IAA-aspartate conjugates, a process dependent on GH3 enzymes. oup.com Conversely, applying IAA can similarly reduce PAA levels. oup.com This reciprocal reduction demonstrates a sophisticated homeostatic mechanism where the plant can modulate the activity of one auxin by altering the metabolism of another, a process that involves the activation of the respective acids to their CoA thioesters. oup.comoup.com

Table 2: Compound Names

Compound Name Abbreviation
Phenylacetyl-coenzyme A This compound
Acetyl-coenzyme A Acetyl-CoA
Phenylacetic acid PAA
Indole-3-acetic acid IAA
Choline acetyltransferase
Fatty acid synthetase
Phenylacetyl-leucine PAA-Leu
Phenylacetyl-phenylalanine PAA-Phe
Phenylacetyl-valine PAA-Val
Phenylacetyl-glucose PAA-glc
Indole-3-acetyl-aspartate IAA-Asp
Benzoyl-coenzyme A Benzoyl-CoA
Omega-phenyldodecanoic acid

Biotechnological Applications and Future Research Directions

Environmental Bioremediation

The phenylacetyl-CoA pathway is a key catabolic route for a wide array of aromatic compounds, many of which are persistent environmental pollutants. csic.es Microorganisms have evolved sophisticated enzymatic systems that funnel these complex molecules into a central processing pathway where this compound is a key intermediate. nih.gov This natural degradation capability is being actively explored and engineered for bioremediation purposes.

The microbial breakdown of aromatic pollutants such as styrene (B11656) and ethylbenzene (B125841) often proceeds through their conversion to phenylacetic acid (PAA) and its subsequent activation to this compound. asm.orgasm.org In bacteria like Pseudomonas putida, various peripheral pathways converge on the formation of this compound, which then enters a central catabolic route, referred to as the this compound catabolon core. nih.govcsic.es This pathway involves the initial activation of PAA to its CoA thioester by a phenylacetate-CoA ligase. frontiersin.orgoup.com

Subsequent steps involve an unusual aerobic hybrid mechanism that begins with the epoxidation of the aromatic ring of this compound by a multicomponent monooxygenase, followed by hydrolytic ring cleavage. asm.orgresearchgate.net This strategy differs from classic aerobic degradation pathways that typically hydroxylate the ring before cleavage. The entire process ultimately breaks down the aromatic structure into central metabolites like acetyl-CoA and succinyl-CoA, which can enter the Krebs cycle. frontiersin.orgresearchgate.net Research has shown that this compound itself, not PAA, is the true inducer molecule for the expression of the genes in this catabolic pathway, a key finding for optimizing bioremediation strategies. csic.esresearchgate.net The degradation of these pollutants is crucial as they are considered major environmental contaminants. frontiersin.orgnih.gov

Lignin (B12514952), a complex and recalcitrant aromatic polymer from plants, represents a significant component of terrestrial organic matter that enters marine ecosystems. ebi.ac.uknih.gov While white-rot fungi are the model organisms for lignin degradation in terrestrial environments, recent studies suggest that bacteria play a more significant role in the ocean, where conditions are often unfavorable for fungi. ebi.ac.ukosti.gov

Metagenomic studies of marine microbial consortia from the Eastern Mediterranean Sea have revealed that genes for the this compound pathway are significantly enriched in the presence of lignin. ebi.ac.uknih.gov This suggests that marine bacteria, particularly from the Gammaproteobacteria and Alphaproteobacteria classes, utilize this pathway to break down lignin-derived aromatic compounds. nih.govfrontiersin.org This discovery points to the this compound pathway as a potentially important mechanism for lignin transformation in the ocean and opens avenues for discovering novel enzymes for industrial lignin conversion into biofuels and other high-value products. nih.govosti.govnih.gov

Antimicrobial Drug Targets

The enzymes involved in the bacterial phenylacetic acid degradation pathway represent potential targets for the development of new antimicrobial drugs. researchgate.netresearchgate.net This pathway is present in approximately 16% of sequenced bacterial genomes and is implicated in processes beyond simple metabolism, including pathogenicity. researchgate.netnih.gov For instance, in the opportunistic pathogen Burkholderia cenocepacia, the accumulation of this compound has been shown to attenuate virulence factors that are typically controlled by quorum sensing mechanisms. nih.gov This finding suggests that modulating the PAA pathway could be a strategy to control bacterial infections. By designing molecules that inhibit key enzymes in this pathway, it may be possible to disrupt bacterial metabolism or interfere with virulence signaling, offering a novel approach to combat antibiotic-resistant bacteria. researchgate.netnih.gov

Biosensor Development

The high specificity of the regulatory systems controlling the phenylacetic acid catabolic pathway makes them excellent candidates for the development of whole-cell or enzyme-based biosensors to detect aromatic pollutants. ontosight.ai The discovery that this compound is the specific inducer molecule that triggers the expression of the paa catabolic genes is fundamental to this application. csic.es This regulatory circuit, often involving a repressor protein (like PaaX or PaaR) that is inactivated by binding to this compound, can be linked to a reporter gene (e.g., producing a fluorescent or colorimetric signal). asm.org Such a system could be engineered to generate a detectable signal exclusively in the presence of phenylacetic acid or its precursors, providing a sensitive and specific method for monitoring environmental contamination. ontosight.ai

Metabolic Engineering for Industrial Applications

Metabolic engineering, which involves the targeted modification of an organism's metabolic pathways, can be used to optimize the production of valuable chemicals. consensus.apphilarispublisher.com this compound and its parent molecule, acetyl-CoA, are crucial precursors for a wide range of industrially important products. nih.govfrontiersin.org Engineering strategies often focus on increasing the intracellular flux towards these key metabolites by overexpressing biosynthetic enzymes or deleting competing pathways. nih.gov

One of the most significant industrial applications of this compound is in the biosynthesis of penicillin G by the fungus Penicillium chrysogenum. am-online.orgresearchgate.net The final step in the penicillin G biosynthetic pathway involves the exchange of the L-α-aminoadipyl side chain of the intermediate, isopenicillin N, for a phenylacetyl group. am-online.orgunileon.es This reaction is catalyzed by the enzyme isopenicillin N acyltransferase (IAT). unileon.es

For the IAT enzyme to utilize the phenylacetyl group, it must first be activated to its high-energy thioester form, this compound. researchgate.netnih.gov This activation is performed by a specific phenylacetate-CoA ligase (PCL) in an ATP-dependent reaction. researchgate.netnih.gov Research has shown that the last two enzymes of the pathway, PCL and IAT, are localized within peroxisomes. researchgate.netresearchgate.netasm.org This compartmentalization is crucial for efficient penicillin synthesis, as it concentrates the enzymes and substrates and provides an optimal pH environment. researchgate.net Enhancing the expression of the this compound ligase gene has been explored as a strategy in the metabolic engineering of P. chrysogenum to increase penicillin G yields. asm.org Furthermore, hybrid enzymatic systems have been developed in vitro, combining the this compound ligase from bacteria like Pseudomonas putida with the acyltransferase from P. chrysogenum to produce benzylpenicillin (penicillin G). nih.gov

Therapeutic Potential of Modulating Phenylacetyl-Coenzyme A Pathways

The modulation of metabolic pathways involving this compound holds considerable therapeutic promise for a range of human diseases. This compound is a central molecule in the catabolism of phenylalanine and other aromatic compounds. pnas.orgnih.gov In humans, its metabolism provides an alternative route for the excretion of nitrogen, which is particularly important for patients with urea (B33335) cycle disorders. smpdb.careactome.org By conjugating with glutamine to form phenylacetylglutamine (B1677654), which is then excreted in the urine, it helps to remove excess nitrogen from the body. smpdb.canih.govunict.it

Furthermore, the this compound pathway is found in various pathogenic bacteria, where its intermediates may contribute to virulence. pnas.orgnih.govpnas.org Understanding and targeting this pathway could therefore offer new therapeutic strategies for combating bacterial infections. researchgate.netebi.ac.uk

Phenylbutyrate as a Precursor for Phenylacetyl-Coenzyme A

Phenylbutyrate (PBA) serves as a prodrug that is efficiently converted into this compound in the body. nih.govjci.org Initially used as a treatment for urea cycle disorders due to its lower toxicity and less offensive odor compared to phenylacetate (B1230308), PBA is activated to its CoA-ester and subsequently metabolized to this compound through fatty acid β-oxidation. nih.gov This conversion makes PBA an effective agent for nitrogen removal, as the resulting this compound conjugates with glutamine to form phenylacetylglutamine, which is then excreted. nih.govunict.it

The therapeutic utility of PBA extends beyond urea cycle disorders. It has been investigated as a chemical chaperone for diseases related to protein misfolding and as a histone deacetylase (HDAC) inhibitor. nih.govjci.org In the context of Snyder-Robinson syndrome, PBA treatment has been shown to restore cellular acetyl-CoA levels and protein acetylation, suggesting it modulates global protein acetylation beyond its role as an HDAC inhibitor. jci.org The conversion of PBA to this compound is a key mechanism, as this compound is thought to compete with acetyl-CoA, thereby influencing enzymes like SAT1 in polyamine catabolism. nih.govjci.orgresearchgate.net Glycerol phenylbutyrate is another prodrug form, which is hydrolyzed by pancreatic lipases to release PBA, which then undergoes β-oxidation to form phenylacetate (PAA) and subsequently this compound. unict.it

Advanced Analytical Methodologies for Phenylacetyl-Coenzyme A and its Metabolites

The study of this compound and its metabolic pathways relies on a variety of advanced analytical techniques for the detection and quantification of this thioester and its related metabolites.

High-performance liquid chromatography (HPLC) is a cornerstone technique. pnas.org Reverse-phase (RP)-HPLC, often coupled with UV detection, is used to separate and quantify CoA-esters from complex biological mixtures. pnas.orgresearchgate.net This method has been instrumental in identifying unstable intermediates in the phenylacetate catabolic pathway, such as the ring 1,2-epoxide of this compound. pnas.orgresearchgate.net

Mass spectrometry (MS) is frequently used in conjunction with HPLC (LC-MS) to provide definitive identification of metabolites. pnas.orgresearchgate.net For instance, MS was used to confirm the incorporation of a single oxygen atom into this compound by the PaaABCDE oxygenase complex, and ¹⁸O-labeling studies further verified this enzymatic action. pnas.orgresearchgate.net

Spectrophotometric and colorimetric assays are also employed for measuring enzyme activities within the this compound pathways. The activity of this compound ligase can be measured by monitoring the decrease in absorbance as NADH is oxidized in a coupled enzyme assay. ebi.ac.uk A colorimetric assay using the Gibbs reagent has been used to quantify 2-hydroxyphenylacetate, a breakdown product indicative of this compound oxygenase activity. nih.gov Additionally, a sensitive radiochemical assay has been developed to measure the formation of phenylacetylglycine from this compound and glycine (B1666218), providing a direct measure of N-acyltransferase activity. ebi.ac.uk

Unexplored Metabolic Fates and Interconnections

While the primary catabolic pathway for this compound in many bacteria is well-elucidated, leading to central metabolites like acetyl-CoA and succinyl-CoA, several metabolic fates and interconnections remain less understood. pnas.orgnih.gov The pathway involves a series of CoA thioester intermediates, an unusual feature for aerobic metabolism, which typically does not process intermediates as CoA-thioesters. pnas.orgpnas.orgscispace.com

One area of active research is the role of the this compound pathway in pathogen virulence. pnas.orgnih.gov The reactive intermediates, such as the ring 1,2-epoxythis compound, formed during the catabolism could potentially interact with host cellular components, contributing to the pathogenicity of bacteria that possess this pathway. pnas.orgpnas.org Identifying the specific targets of these reactive molecules is a key area for future investigation. ebi.ac.uk

The this compound pathway is also part of a larger metabolic network, or "catabolon," that processes a variety of structurally related aromatic compounds like styrene and 2-phenylethylamine, funneling them into the central this compound degradation route. ebi.ac.ukpnas.org The full extent of this catabolon and the regulatory mechanisms that control the flux of different compounds into this central pathway are not completely mapped out.

In plants, metabolites derived from this compound have been identified, such as esters of glucuronosylglycerol where phenylacetic acid serves as the acyl component. researchgate.net The enzymes responsible for these transformations and the physiological roles of these compounds are subjects of ongoing research. researchgate.net Furthermore, the interaction of this compound metabolism with other central metabolic pathways, such as the tricarboxylic acid (TCA) cycle and amino acid metabolism, presents a complex web of interconnections that warrants deeper exploration. researchgate.netresearchgate.net

Systems Biology and Omics Approaches for Phenylacetyl-Coenzyme A Research

Systems biology and various "omics" technologies are providing a global perspective on this compound metabolism and its regulation. scispace.com These approaches allow for a comprehensive analysis of the genes, proteins, and metabolites involved in the pathway.

Genomics has been fundamental in identifying the paa (phenylacetic acid) gene clusters in a wide range of bacteria, revealing that this catabolic pathway is present in approximately 16% of all sequenced bacteria. pnas.orgnih.gov Comparative genomics helps to understand the evolution of this pathway, such as the acquisition of the paaE gene in certain bacteria to ensure efficient hydroxylation of this compound. nih.gov

Transcriptomics and proteomics have shed light on the complex regulation of the paa genes. asm.org Studies in Aromatoleum aromaticum have shown intricate transcriptional regulation of the aerobic versus anaerobic degradation pathways for this compound. asm.org In Penicillium chrysogenum, omics studies have been crucial for understanding how the metabolism of phenylacetic acid, the precursor for the benzylpenicillin side-chain, is regulated to improve antibiotic production. mdpi.comresearchgate.net These studies revealed that in high-producing strains, the catabolism of phenylacetic acid is reduced, making more this compound available for penicillin synthesis. mdpi.comresearchgate.net

Metabolomics , often combined with shotgun metagenomic sequencing, is used to study the role of the this compound pathway in complex microbial communities, such as those involved in lignin degradation in marine environments. frontiersin.org These studies have suggested that the this compound pathway may be an important mechanism for lignin transformation, particularly in environments with fluctuating oxygen levels. frontiersin.org In Pseudomonas putida, metabolomic approaches, including whole-cell respiration studies and enzyme activity analysis, have been used to elucidate the preferential utilization of different aromatic acids and how their degradation is regulated. omicsonline.org

These omics-based approaches are essential for unraveling the intricate metabolic and regulatory networks governing this compound and for designing novel, strain-specific pathways for biotechnological applications. scispace.com

Q & A

Q. How can phenylacetyl-CoA be reliably detected and quantified in bacterial cultures during phenylacetate catabolism?

Methodological Answer:

  • Detection : Use high-performance liquid chromatography (HPLC) paired with mass spectrometry (MS) to identify this compound based on retention time and mass-to-charge ratio (m/z). Calibrate with synthetic this compound standards .
  • Quantification : Apply enzymatic assays using this compound-specific enzymes (e.g., EC 1.17.5.1, this compound dehydrogenase) to measure activity rates. Validate with Bradford protein assays to normalize for cellular protein content .
  • Key Data : Retention time (e.g., ~12.5 min in C18 columns), m/z ≈ 912.3 (negative ion mode), and enzyme activity thresholds (e.g., ≥0.5 µmol/min/mg protein).

Q. What experimental approaches confirm this compound’s role in β-oxidation pathways?

Methodological Answer:

  • Isotopic Tracing : Use [¹⁴C]-phenylbutyrate to track incorporation into this compound via β-oxidation. Analyze intermediates using thin-layer chromatography (TLC) or radio-HPLC .
  • Knockout Studies : Disrupt genes encoding β-oxidation enzymes (e.g., acyl-CoA dehydrogenases) in model organisms (e.g., Pseudomonas spp.) and measure this compound accumulation via LC-MS .
  • Key Controls : Include wild-type strains and substrate-negative controls to rule out non-specific CoA ligase activity.

Q. How is substrate specificity of this compound-dependent enzymes validated?

Methodological Answer:

  • Competitive Inhibition Assays : Test structural analogs (e.g., benzoyl-CoA, acetyl-CoA) against this compound in enzymatic reactions. Use Michaelis-Menten kinetics to calculate inhibition constants (Ki) .
  • Crystallography : Resolve enzyme-substrate complexes (e.g., EC 1.17.5.1) via X-ray crystallography to identify binding pocket residues critical for specificity .
  • Key Data : EC 1.17.5.1 shows no activity with acetyl-CoA, benzoyl-CoA, or phenylacetate, confirming strict specificity .

Advanced Research Questions

Q. How to resolve contradictions in this compound’s metabolic flux under varying oxygen conditions?

Methodological Answer:

  • Multi-Omics Integration : Combine transcriptomics (e.g., RNA-seq of Thauera aromatica) with metabolomics (e.g., this compound levels) to map oxygen-dependent pathway regulation .
  • Redox State Analysis : Measure quinone/quinol ratios (physiological acceptors for EC 1.17.5.1) using spectrophotometry to link electron flux to this compound turnover .
  • Key Insight : Under hypoxia, this compound dehydrogenase activity decreases due to limited quinone availability, altering flux toward alternative pathways .

Q. What experimental designs optimize this compound detection in complex matrices (e.g., mammalian cells)?

Methodological Answer:

  • Sample Preparation : Use solid-phase extraction (SPE) with C18 cartridges to isolate this compound from lipids and proteins. Validate recovery rates with spiked standards .
  • Advanced MS : Employ tandem MS (MS/MS) with collision-induced dissociation (CID) to distinguish this compound from isobaric CoA esters (e.g., octanoyl-CoA) .
  • Data Normalization : Normalize to intracellular ATP levels (via luciferase assays ) to account for cell viability variations .

Q. How to design experiments investigating this compound’s role in transcriptional regulation (e.g., PaaR/PaaX systems)?

Methodological Answer:

  • Electrophoretic Mobility Shift Assays (EMSAs) : Incubate purified PaaR/PaaX proteins with [³²P]-labeled DNA probes (e.g., promoter regions) ± this compound to assess binding affinity shifts .
  • RNA-seq Profiling : Compare gene expression in E. coli ΔpaaR mutants vs. wild-type under this compound induction to identify regulated operons .
  • Key Controls : Use non-effector CoA esters (e.g., acetyl-CoA) to confirm specificity of transcriptional responses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.